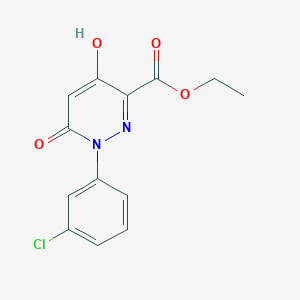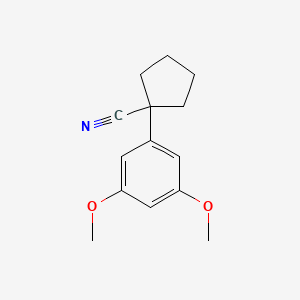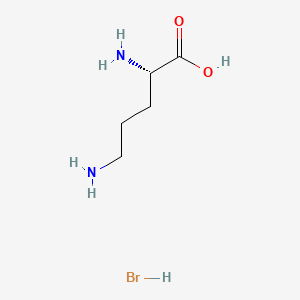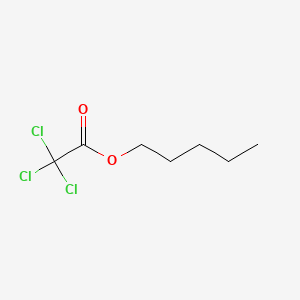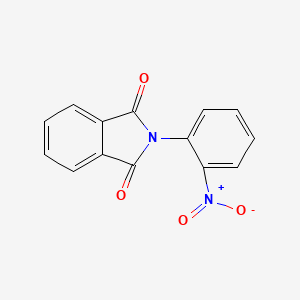
1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-
描述
1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organic compounds known as isoindoles and has a nitrophenyl group attached to it.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities may be due to its ability to scavenge reactive oxygen species (ROS) and inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
Studies have shown that 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- exhibits potent anti-inflammatory and antioxidant activities in vitro and in vivo. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) and reduce the levels of lipid peroxidation and oxidative stress markers. In addition, it has been shown to improve the histological and functional parameters of various organs such as the liver, kidney, and heart.
实验室实验的优点和局限性
One of the major advantages of using 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- in lab experiments is its high potency and selectivity towards the target enzymes and receptors. It is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-. One of the areas of interest is the development of new drugs based on this compound for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is the synthesis of novel materials and polymers based on this compound for applications in optoelectronics and energy storage. Furthermore, the elucidation of the mechanism of action and the identification of the molecular targets of this compound may lead to the discovery of new drug targets and therapeutic strategies.
Conclusion:
In conclusion, 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- is a promising compound with potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. Its potent anti-inflammatory and antioxidant activities make it a promising candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and identify its molecular targets.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
属性
IUPAC Name |
2-(2-nitrophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13-9-5-1-2-6-10(9)14(18)15(13)11-7-3-4-8-12(11)16(19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPIULWDFMBJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188013 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- | |
CAS RN |
34442-94-9 | |
| Record name | N-(2-Nitrophenyl)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034442949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-NITROPHENYL)PHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAU9RK6UHZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Iodo-n-[(e)-phenylmethylidene]aniline](/img/structure/B3051454.png)

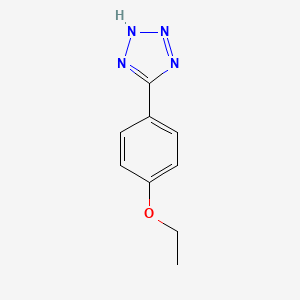
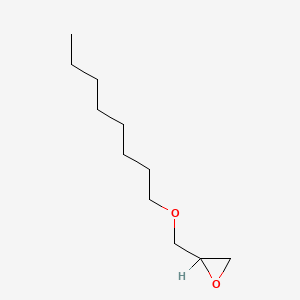
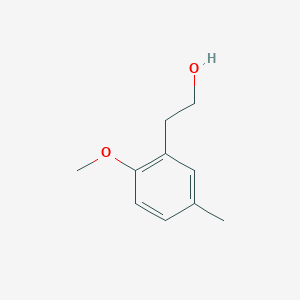
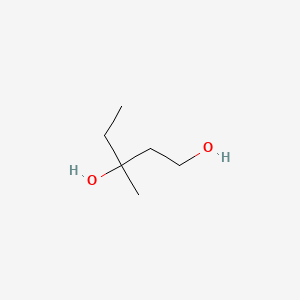
![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3051464.png)
